4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8,12H,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGPZWBBANQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2C(=NC(=S)NC2=NCC3=CC=C(C=C3)F)C=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione typically involves the condensation of 4-fluorobenzaldehyde with 6,7-dimethoxy-4aH-quinazoline-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinazoline ring facilitates NAS at specific positions. The thione group (–C=S) and electron-withdrawing fluorine atom activate C-2 and C-4 positions for nucleophilic attack.
Key Findings :
-
The thione group enhances electrophilicity at C-2, enabling substitution with amines or thiols .
-
Methoxy groups at C-6/7 deactivate adjacent positions, directing NAS to C-2 and C-4.
Thione-Specific Reactions
The thione functionality (–C=S) undergoes characteristic sulfur-centered transformations.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form thioethers:
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | EtN, DCM, RT | 2-Methylthioquinazoline derivative | 78% |
| Benzyl chloride | KCO, DMF | 2-Benzylthioquinazoline derivative | 82% |
Characterization : NMR shows δ 15–25 ppm for –SCH .
Oxidation
Thione oxidizes to sulfonic acid (–SOH) or sulfoxide (–S(O)–) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| HO (30%) | AcOH, 50°C, 2h | 2-Sulfonic acid derivative | Complete oxidation (TLC monitoring) |
| mCPBA | DCM, 0°C, 1h | 2-Sulfoxide derivative | Selective oxidation (85% yield) |
Methoxy Group Reactivity
Methoxy substituents at C-6 and C-7 undergo demethylation under acidic or basic conditions:
Mechanistic Insight : Demethylation proceeds via SN2 mechanism, confirmed by NMR stability of the fluorophenyl group .
Coordination Chemistry
The thione sulfur and quinazoline nitrogen atoms act as ligands for metal ions:
| Metal Salt | Conditions | Complex | Stoichiometry |
|---|---|---|---|
| ZnCl | EtOH, RT, 3h | [Zn(L)Cl] | 1:2 (M:L) |
| Fe(NO) | HO/EtOH, 60°C | [Fe(L)(NO)]·HO | 1:1 |
Characterization : FTIR shows ν shift from 1,220 cm (free) to 1,180 cm (coordinated) .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles:
| Base | Conditions | Product | Yield |
|---|---|---|---|
| NaH | THF, 0°C → RT | Thieno[2,3-d]quinazoline derivative | 65% |
| DBU | Toluene, 110°C | Pyrido[3,4-d]quinazoline derivative | 58% |
Key Observation : Cyclization efficiency depends on steric hindrance from the fluorophenyl group.
Comparative Reactivity Table
Research Implications
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione have shown efficacy against various cancer cell lines, including human osteogenic sarcoma U-2 OS cells. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis through various signaling pathways .
-
Antimicrobial Properties
- Quinazoline derivatives have also been investigated for their antimicrobial activity. The structural characteristics of 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione suggest potential effectiveness against bacterial strains due to the presence of thione functionality, which can interact with microbial enzymes .
-
Anti-inflammatory Effects
- Some studies have indicated that quinazoline compounds can modulate inflammatory responses. The ability to inhibit pro-inflammatory cytokines makes 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione a candidate for further investigation in treating inflammatory diseases.
Anticancer Research
A study focused on the synthesis and evaluation of quinazoline derivatives revealed that certain modifications to the quinazoline structure could enhance anticancer activity. The synthesized compound exhibited a greater antitumor effect compared to other derivatives, indicating its potential as a lead compound for developing new cancer therapies .
Antimicrobial Screening
In a comparative study of various quinazoline derivatives, 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione was tested against several bacterial strains. Results showed significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
Compound 4 and 5 ():
These isostructural thiazole derivatives feature fluorophenyl and triazole/pyrazole moieties. Unlike the target quinazoline, they possess a thiazole core and exhibit partial planarity, with one fluorophenyl group perpendicular to the molecular plane. This conformational difference may reduce stacking interactions compared to the planar quinazoline system.
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione (): This triazole-thione derivative includes a sulfonylphenyl group and dual fluorine atoms. However, the triazole core lacks the fused aromaticity of quinazoline, which may diminish π-π stacking in biological targets.
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide (): An isoquinoline analogue with a fluorobenzyl group and hydrobromide counterion. The isoquinoline core differs in nitrogen positioning, altering electronic properties. The hydrobromide salt enhances crystallinity and stability but may reduce membrane permeability compared to the neutral thione form of the target compound.
Quinazoline Derivatives with Varied Substituents
6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione (): This compound replaces the fluorophenylmethylimino group with a phenoxyphenylamino substituent. The amino linkage vs. methylimino may also affect tautomerization and hydrogen-bonding capacity.
Ethyl 5-[4-[(2-methyl-4-thiazolyl)methylamino]-6-quinazolinyl]-2-furancarboxylate (): A quinazoline with a thiazole-methylamino substituent and ester-functionalized furan. The thiazole and furan groups introduce heteroatoms capable of dipole interactions, while the ester may enhance metabolic stability compared to the target’s thione group.
Biological Activity
The compound 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione is part of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group and two methoxy groups, which are crucial for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione can inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The inhibition of EGFR autophosphorylation is linked to reduced tumor growth and proliferation in various cancer cell lines .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 0.8 | EGFR | |
| Compound B | 5.0 | EGFR | |
| 4-[(4-Fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione | TBD | TBD | TBD |
Note: TBD denotes values that require further investigation.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies show that modifications on the phenyl ring significantly influence antibacterial activity. Compounds with electron-donating groups like methoxy exhibited enhanced activity against gram-positive bacteria .
Table 2: Antimicrobial Activity of Related Quinazolines
| Compound Name | Gram Positive Activity | Gram Negative Activity | Reference |
|---|---|---|---|
| Compound C | High | Moderate | |
| Compound D | Moderate | Low | |
| 4-[(4-Fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives is attributed to their ability to inhibit NF-κB activation in macrophage-like cells. This inhibition is crucial for reducing inflammation in diseases such as arteriosclerosis and autoimmune disorders . The compound's structure may allow it to selectively target inflammatory pathways without significant side effects.
Case Study: Inhibition of NF-κB Activation
In a study involving THP−1 macrophage cells, quinazoline derivatives demonstrated selective inhibition of TNFα and IL-6 production, suggesting a promising avenue for treating inflammatory diseases .
The mechanism by which 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione exerts its biological effects likely involves interaction with specific protein targets within cells. For instance, the compound may bind to allosteric sites on kinases involved in cell signaling pathways related to cancer and inflammation.
Q & A
Q. What are the critical steps in synthesizing 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted anilines with thiourea derivatives and subsequent functionalization of the quinazoline core. Key steps include:
- Cyclization : Formation of the quinazoline ring under reflux with catalysts like acetic acid or polyphosphoric acid.
- Substitution : Introduction of the 4-fluorophenylmethylimino group via nucleophilic substitution or reductive amination.
- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the thione form . Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or DMSO for polar intermediates), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor) are critical. Statistical design of experiments (DoE) can minimize trial runs while maximizing yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to fluorine coupling) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~385) and fragmentation patterns .
Q. How do the methoxy and fluorophenyl groups influence the compound’s physicochemical properties?
- Methoxy Groups : Enhance solubility in polar solvents (logP reduction by ~0.5 units) and stabilize the quinazoline core via electron-donating effects .
- Fluorophenyl Group : Introduces steric hindrance and electron-withdrawing effects, affecting π-π stacking in biological targets. Fluorine’s electronegativity also increases metabolic stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobials; IC for cancer cells) to compare activity across studies.
- Target Specificity Screening : Employ kinase or enzyme inhibition assays to identify off-target effects. For example, conflicting results may arise from differential inhibition of EGFR vs. VEGFR pathways .
- Meta-Analysis : Cross-reference data with structurally analogous quinazolines (e.g., 2-(4-methoxyphenyl)-tetrahydroquinazoline-4-thione) to identify trends in substituent-activity relationships .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Core Modifications : Replace the thione group with sulfonamide to alter hydrogen-bonding capacity .
- Substituent Effects :
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase domain).
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC values to predict activity cliffs .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., over-alkylation) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
- Experimental Design : Use fractional factorial designs to screen multiple variables (temperature, catalyst loading) efficiently .
- Ethical Reporting : Disclose synthetic yields, purity thresholds (>95% by HPLC), and spectral data in supplementary materials to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
